molecular formula C19H15BrN6O2S B2570212 N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-35-0

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

カタログ番号: B2570212
CAS番号: 863500-35-0
分子量: 471.33
InChIキー: IJEJFIQVBNHFEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15BrN6O2S and its molecular weight is 471.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the triazole and pyrimidine rings. The synthetic route typically includes:

  • Formation of the triazole : Using 4-methoxyphenyl and appropriate azides.
  • Pyrimidine ring formation : Through cyclization reactions involving thioketones.
  • Final acetamide formation : By reacting the resultant thiol with acetic anhydride or acetic acid.

Anticancer Properties

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential.

CompoundCell LineIC50 (μM)
N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideMCF-719.4 ± 0.22
N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideHCT-11614.5 ± 0.30
DoxorubicinMCF-740.0 ± 3.9

These findings suggest that modifications in the structure can lead to enhanced potency against specific cancer types.

Antibacterial Activity

The compound also shows potential antibacterial properties. In vitro studies have assessed its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds structurally related to N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide were tested for minimum inhibitory concentrations (MICs), revealing some activity against MRSA.

CompoundBacterial StrainMIC (mM)
N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamideMRSA>10

While the antibacterial activity was not as pronounced as its anticancer effects, it still indicates a multifaceted biological profile.

The mechanism by which N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exerts its biological effects is likely linked to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways.

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.
  • Interaction with DNA : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Antibacterial Mechanisms : For antibacterial activity, the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Anticancer Efficacy : A study highlighted that triazolo-pyrimidine derivatives showed a strong correlation between structural modifications and anticancer efficacy across multiple cell lines.
  • Antibacterial Studies : Research focusing on the structure-activity relationship (SAR) of triazolo derivatives indicated that specific substitutions could enhance antibacterial activity against resistant strains.

科学的研究の応用

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that the presence of lipophilic groups at specific positions enhances anticancer activity. The incorporation of methoxy and bromo substituents appears to optimize the interaction with cellular targets, leading to increased potency against cancer cells .

Case Studies

A notable study synthesized several triazolo[4,5-d]pyrimidine derivatives and evaluated their effects on cancer cell lines. Among these derivatives, those with larger aryl groups exhibited superior cytotoxicity. The study highlighted that modifications at the 2-position significantly influenced anti-proliferative activity, with a preference for compounds bearing larger lipophilic functional groups .

CompoundIC50 (µM)Cell Line
10b19.4MCF-7
10e14.5MCF-7
Doxorubicin40.0MCF-7

Efficacy in Seizure Models

The compound has also been investigated for its anticonvulsant properties. In vivo studies using maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models showed that certain derivatives exhibited significant protective effects against seizures, with median effective doses (ED50) lower than those of established antiepileptic drugs such as valproate and carbamazepine .

Synthetic Pathways

The synthesis of N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves several steps including the formation of the triazole ring and subsequent coupling reactions with acetamides. Recent advancements have led to eco-friendly synthetic methods utilizing microwave-assisted techniques which enhance yield and reduce reaction times .

Characterization Techniques

Characterization of the compound has been performed using various analytical techniques including NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

特性

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN6O2S/c1-28-15-8-6-14(7-9-15)26-18-17(24-25-26)19(22-11-21-18)29-10-16(27)23-13-4-2-12(20)3-5-13/h2-9,11H,10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJFIQVBNHFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。